molecular formula C20H24O2 B13998287 Ethyl 2,2-diphenylhexanoate CAS No. 2888-12-2

Ethyl 2,2-diphenylhexanoate

Cat. No.: B13998287
CAS No.: 2888-12-2
M. Wt: 296.4 g/mol
InChI Key: BHGIGYPEXSPRNF-UHFFFAOYSA-N
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Description

Ethyl 2,2-diphenylhexanoate is an organic compound with a unique structure that includes an ethyl ester group attached to a hexanoic acid chain, which is further substituted with two phenyl groups at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-diphenylhexanoate typically involves the esterification of 2,2-diphenylhexanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-diphenylhexanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: The major product is 2,2-diphenylhexanoic acid.

    Reduction: The major product is 2,2-diphenylhexanol.

    Substitution: Products vary depending on the substituent introduced to the phenyl rings.

Scientific Research Applications

Ethyl 2,2-diphenylhexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-diphenylhexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenyl groups may also play a role in its activity by facilitating interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2-diphenylpropanoate
  • Ethyl 2,2-diphenylbutanoate
  • Ethyl 2,2-diphenylpentanoate

Uniqueness

Ethyl 2,2-diphenylhexanoate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The presence of two phenyl groups also imparts distinct chemical characteristics compared to other similar compounds.

Properties

CAS No.

2888-12-2

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

ethyl 2,2-diphenylhexanoate

InChI

InChI=1S/C20H24O2/c1-3-5-16-20(19(21)22-4-2,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,3-5,16H2,1-2H3

InChI Key

BHGIGYPEXSPRNF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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